Tianeptine

Pharmacology Neuroscience Receptor Binding

Secure (-)-Tianeptine (CAS 191172-75-5) for your research. Unlike classic TCAs or SSRIs, this atypical compound uniquely enhances serotonin reuptake and acts as a full μ-opioid receptor agonist (Ki=383±183 nM). Its distinct mechanism avoids sedative and anticholinergic side effects, providing a superior tolerability profile for studies on mood regulation and neuroplasticity. With rapid absorption (tmax ≈0.94 h) and a short 2.5-hour half-life, it is ideal for temporal control experiments. Choose a high-purity reference standard, verified for advanced neurological research. [Product introduction based on Local Differentiation Evidence.]

Molecular Formula C21H25ClN2O4S
Molecular Weight 437.0 g/mol
CAS No. 191172-75-5
Cat. No. B3432333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTianeptine
CAS191172-75-5
Molecular FormulaC21H25ClN2O4S
Molecular Weight437.0 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(C3=C(S1(=O)=O)C=C(C=C3)Cl)NCCCCCCC(=O)O
InChIInChI=1S/C21H25ClN2O4S/c1-24-18-9-6-5-8-16(18)21(23-13-7-3-2-4-10-20(25)26)17-12-11-15(22)14-19(17)29(24,27)28/h5-6,8-9,11-12,14,21,23H,2-4,7,10,13H2,1H3,(H,25,26)
InChIKeyJICJBGPOMZQUBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tianeptine (CAS 191172-75-5): A Distinct Pharmacological Profile for Depression and Neuroplasticity Research


Tianeptine is an atypical tricyclic antidepressant that paradoxically enhances the synaptic reuptake of serotonin, in stark contrast to selective serotonin reuptake inhibitors (SSRIs) and classic tricyclic antidepressants (TCAs), which inhibit reuptake [1]. This unique mechanism, coupled with its recently identified role as a μ-opioid receptor (MOR) full agonist (Ki Human of 383±183 nM), underpins its distinct clinical profile of antidepressant and anxiolytic efficacy without the sedative, anticholinergic, and cardiovascular burdens typical of its class [2]. With a rapid absorption (tmax ≈ 0.94 h) and a short elimination half-life of 2.5±1.1 hours, tianeptine offers a kinetic advantage in experimental and clinical settings where washout or precise temporal control of drug action is required [3].

Why Tianeptine (CAS 191172-75-5) Cannot Be Substituted with Other Antidepressants: The Quantitative Evidence


Substituting tianeptine with a generic SSRI, TCA, or another atypical antidepressant is scientifically untenable due to its divergent primary molecular target (MOR agonism vs. monoamine transporter inhibition) and its unique side effect profile. For example, while other TCAs like amitriptyline act as potent inhibitors of serotonin and norepinephrine reuptake and carry significant anticholinergic and sedative burdens, tianeptine enhances serotonin reuptake and is devoid of these liabilities [1]. This fundamental mechanistic difference translates into a distinct set of quantifiable advantages in specific patient populations and research contexts, including a lack of sedation, faster onset of action on certain symptom domains, and a superior tolerability profile, especially in the elderly [2]. The evidence presented below quantifies these critical differentiators.

Quantitative Differentiation of Tianeptine (CAS 191172-75-5) Against Key Comparators: A Data-Driven Selection Guide


MOR Agonism vs. Classic TCA Mechanism: A Distinct Molecular Target Profile

Tianeptine is a full agonist at the μ-opioid receptor (MOR), a mechanism absent in classic tricyclic antidepressants (TCAs). It binds to human MOR with a Ki of 383±183 nM and activates G-protein signaling with an EC50 of 194±70 nM in human cells [1]. In contrast, classic TCAs like amitriptyline and imipramine do not activate MOR; their primary mechanism is inhibition of serotonin and norepinephrine reuptake [2]. This fundamental difference explains tianeptine's lack of sedation and anticholinergic effects, which are common with TCAs.

Pharmacology Neuroscience Receptor Binding

Superior Tolerability vs. Amitriptyline: No Sedation or Performance Impairment

In a randomized, double-blind, crossover study of 12 healthy male volunteers, tianeptine (12.5 mg t.i.d.) showed no evidence of impairment on any performance test and did not affect daytime alertness or nocturnal sleep compared to placebo [1]. In stark contrast, amitriptyline (25 mg b.i.d.) produced considerable impairment of performance (digit cancellation, arithmetic addition, digit span, digit symbol substitution, word list memory), severe daytime sleepiness, and significantly affected nocturnal sleep by quicker induction, more restful maintenance, and longer period relative to placebo [1]. Adverse events were significantly more frequent and severe after amitriptyline than after tianeptine or placebo [1].

Clinical Trial Side Effect Profile Cognition

Efficacy vs. Fluoxetine: Equivalent Antidepressant Effect with a Trend Toward Better Tolerability

A 6-week, multicentre, randomized, double-blind controlled study compared tianeptine (37.5 mg/day) and fluoxetine (20 mg/day) in 178 patients with major depression [1]. No significant difference was shown between the two drugs in terms of efficacy as measured by MADRS and CGI, except for the CGI 'severity of illness' which was lower at the end point with tianeptine [1]. The percentages of responders (≥50% decrease in MADRS score) were 75% with tianeptine and 67% with fluoxetine, demonstrating comparable efficacy [1]. A meta-analysis of 12 RCTs with 2,143 patients confirmed no difference in efficacy (effective rate RR=1.01, 95% CI=0.95 to 1.07, P=0.85) between tianeptine and SSRIs, but found that incidences of nausea, vomiting, constipation, insomnia, and loss of appetite were significantly lower in the tianeptine group (P<0.05) [2].

Major Depressive Disorder RCT SSRI Comparison

Neurocognitive Advantage vs. Escitalopram: Improved Commission Errors and Verbal Memory

In a 12-week, multicenter, randomized trial (CAMPION study) comparing tianeptine (37.5 mg/day) and escitalopram (10 mg/day) in 164 patients with major depressive disorder, treatment with tianeptine led to significantly greater improvements in neurocognitive functions, specifically in commission errors and verbal immediate memory, after controlling for changes in depression severity [1]. This suggests a pro-cognitive effect of tianeptine that is not simply a consequence of mood improvement and is distinct from the SSRI escitalopram.

Cognition Neuropsychology Major Depressive Disorder

Active Metabolite MC5 with Extended Half-Life: A Pharmacokinetic Advantage

Tianeptine is rapidly metabolized via β-oxidation of its heptanoic acid side chain to form the active metabolite MC5, which itself is a full μ-opioid receptor agonist [1]. While tianeptine has a short elimination half-life of 2.5±1.1 hours in humans, the MC5 metabolite has a significantly longer half-life of 7.2±5.7 hours [2]. This results in extended pharmacodynamic activity. In rats, the half-life of MC5 is approximately six times longer than that of the parent drug [3]. This dual-component pharmacokinetic profile, with a short-acting parent and a longer-acting active metabolite, is not observed with classic SSRIs or TCAs.

Pharmacokinetics Metabolism Drug Development

Neuroplasticity Effects: Increased BDNF Levels in Prefrontal Cortex and Hippocampus

Chronic treatment with tianeptine (15 mg/kg/day for 14 days) in maternally deprived adult rats reversed depressive-like behavior (increased swimming time in the forced swim test) and increased BDNF levels in the prefrontal cortex and hippocampus, while decreasing them in the nucleus accumbens [1]. In contrast, a 21-day treatment with the SSRI citalopram in mice did not significantly affect BDNF protein levels in the hippocampus, and its pro-neurogenic effect was found to be independent of changes in BDNF [2]. This suggests that tianeptine's mechanism for promoting neuroplasticity may involve direct modulation of BDNF expression in key brain regions, a pathway that is not consistently activated by all SSRIs.

Neuroplasticity BDNF Animal Model

Strategic Applications for Tianeptine (CAS 191172-75-5) in Research and Clinical Procurement


Preclinical Research on μ-Opioid Receptor-Mediated Antidepressant Mechanisms

Tianeptine's confirmed activity as a full MOR agonist (Ki = 383±183 nM, EC50 = 194±70 nM) [1] makes it an ideal tool compound for dissecting the role of MOR signaling in mood regulation and neuroplasticity. Unlike classic TCAs, it does not inhibit monoamine reuptake, allowing for a cleaner interpretation of MOR-specific effects. Its active metabolite MC5, with a longer half-life, can be used to study the temporal dynamics of MOR activation in vivo [2].

Clinical Studies in Elderly Depression with Cognitive Impairment

The head-to-head evidence demonstrates that tianeptine (37.5 mg/day) is non-inferior to fluoxetine in antidepressant efficacy but offers a superior side effect profile, particularly a lack of sedation and anticholinergic effects [3]. Furthermore, the CAMPION study showed that tianeptine provides greater improvement in specific cognitive domains (commission errors, verbal memory) compared to escitalopram [4]. This combination of efficacy, tolerability, and pro-cognitive effects positions tianeptine as a preferred agent for elderly depressed patients who are vulnerable to side effects and cognitive decline.

Investigating Neuroplasticity and BDNF-Mediated Effects in Stress Models

Tianeptine's ability to reverse stress-induced reductions in hippocampal volume and to increase BDNF levels in the prefrontal cortex and hippocampus [5] makes it a valuable research tool for studying the neurobiology of depression and the mechanisms of action of antidepressants that promote neuroplasticity. Its distinct profile compared to SSRIs like citalopram, which do not elevate BDNF [6], allows for comparative studies to dissect the specific pathways contributing to neurogenesis and synaptic remodeling.

Comparative Pharmacokinetic Studies of Short Half-Life Antidepressants

With a parent drug elimination half-life of just 2.5±1.1 hours and an active metabolite (MC5) with a half-life of 7.2±5.7 hours [2], tianeptine offers a unique biphasic pharmacokinetic profile. This makes it an excellent reference compound for research on drug washout periods, sustained-release formulations, and the relationship between plasma concentration and pharmacodynamic effects. It serves as a valuable comparator against both very long half-life drugs like fluoxetine and very short half-life drugs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tianeptine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.